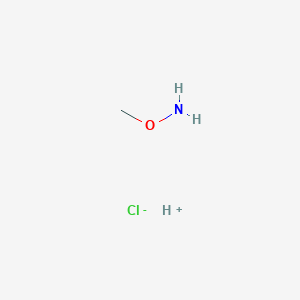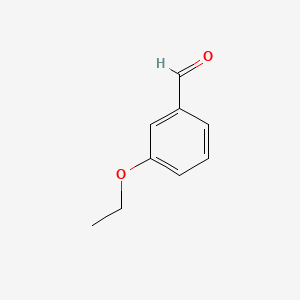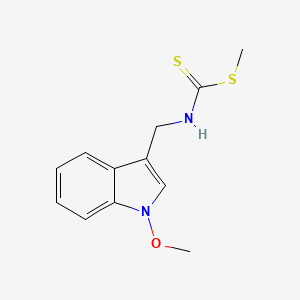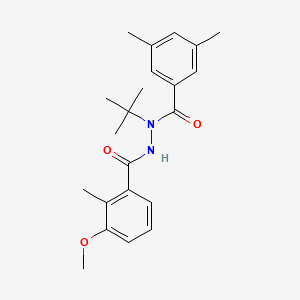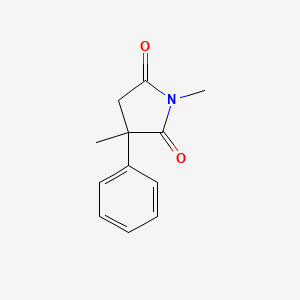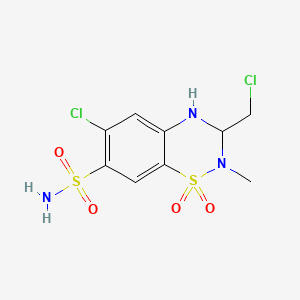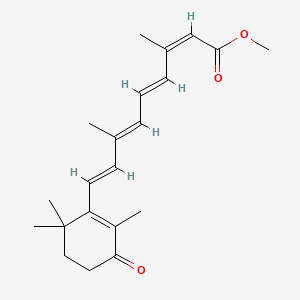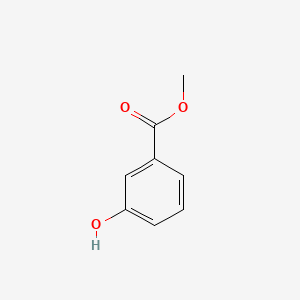
Methyltestosterone
Descripción general
Descripción
Methyltestosterone is a man-made form of testosterone, a naturally occurring sex hormone that is produced in a man’s testicles . Small amounts of testosterone are also produced in a woman’s ovaries and adrenal system . Methyltestosterone is used in men and boys to treat conditions caused by a lack of this hormone, such as delayed puberty or other hormonal imbalances . It is also used in women to treat breast cancer that has spread to other parts of the body .
Synthesis Analysis
Methyltestosterone is a synthetic derivative of testosterone used in healthcare steroid manufacturing . The synthesis involves converting diosgenin to 33-hydroxyandrost-5-en-17-one through chemical reactions . This compound is then treated with methylmagnesium iodide to produce 17-methyltestosterone .
Molecular Structure Analysis
Methyltestosterone has a molecular formula of C20H30O2 . It is a substrate for 5α-reductase like testosterone, and so is potentiated analogously in so-called “androgenic” tissues like the skin, hair follicles, and prostate gland via transformation into the more potent AR agonist mestanolone (17α-methyl-DHT) .
Chemical Reactions Analysis
The alkylation reactions of 17-methyltestosterone can yield various products depending on the alkylating reagents and reaction conditions used . For example, when reacted with methyl iodide in the presence of potassium tert-butoxide, it leads to the formation of 17β-hydroxy-4,17α-dimethyandrost-4-en-3-one and 17β-hydroxy-4,4,17α-trimethylandrost-5-en-3-one .
Physical And Chemical Properties Analysis
Methyltestosterone is a solid, photosensitive substance with a white color . It has a melting point of 162-168°C and a boiling point of 509.2°C at 760 mmHg .
Aplicaciones Científicas De Investigación
Food Safety and Residue Analysis
Methyltestosterone is monitored in foodstuffs of animal origin to ensure safety and compliance with health regulations. Techniques like LC-MS/MS are used for the determination and confirmation of androgen residues, including Methyltestosterone, in these food products .
Aquaculture and Sex Regulation
In aquaculture, Methyltestosterone is used to regulate sex in fish species for breeding purposes. For example, it has been utilized at different concentrations to produce pseudomales for subsequent all-female offspring breeding in species like S. schlegelii .
Anti-Doping and Sports Medicine
Methyltestosterone is a prohibited substance in sports due to its anabolic-androgenic properties. Its detection in anti-doping analysis is crucial to maintain fairness in competitive sports .
Pharmacokinetics and Metabolism Studies
Research into the metabolism of Methyltestosterone helps understand its pharmacokinetics and the detection of new long-standing metabolites, which can be crucial for drug testing and therapeutic monitoring .
Mecanismo De Acción
Target of Action
Methyltestosterone is a synthetic anabolic steroid hormone that primarily targets the androgen receptors in various tissues and organs . These receptors play a crucial role in the growth and development of male sex organs and the maintenance of secondary sexual characteristics .
Mode of Action
Methyltestosterone exerts its effects through two main mechanisms. Firstly, it activates the androgen receptor directly or as dihydrotestosterone (DHT), a more potent form of testosterone . Secondly, it can be converted to estradiol, which then activates certain estrogen receptors . The hormone-receptor complex binds with DNA and enhances DNA transcription and formation of mRNA, leading to modification of protein synthesis .
Biochemical Pathways
Methyltestosterone affects several biochemical pathways. For instance, it upregulates the expression of genes involved in male sex determination and differentiation, such as amh, dmrt1, gsdf, and wt1a . It also influences the production of 11-oxygenated androgens by upregulating cyp11c1 and hsd11b2 . Furthermore, it represses the expression of genes involved in ovarian development and folliculogenesis, such as bmp15, gdf9, figla, zp2.1, and zp3b .
Pharmacokinetics
Methyltestosterone exhibits a bioavailability of approximately 70% . It is primarily metabolized in the liver . The elimination half-life of methyltestosterone is approximately 150 minutes (~2.5–3 hours) , and its duration of action ranges from 1 to 3 days . It is excreted mainly through urine (90%) and feces (6%) .
Result of Action
The activation of androgen receptors by methyltestosterone leads to a range of effects at the molecular and cellular levels. It promotes the growth and development of male sex organs and maintains secondary sex characteristics in androgen-deficient males . In women, it is used to treat breast cancer, breast pain, swelling due to pregnancy, and symptoms of menopause .
Safety and Hazards
Methyltestosterone may cause serious side effects . It may cause changes in skin color, increased or ongoing erection of the penis, shortness of breath, swelling, rapid weight gain, or liver problems . Women using methyltestosterone may develop male characteristics, which could be irreversible if treatment is continued . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .
Propiedades
IUPAC Name |
(8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O2/c1-18-9-6-14(21)12-13(18)4-5-15-16(18)7-10-19(2)17(15)8-11-20(19,3)22/h12,15-17,22H,4-11H2,1-3H3/t15-,16+,17+,18+,19+,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCKMFJBGXUYNAG-HLXURNFRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1033664 | |
| Record name | 17-Methyltestosterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1033664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, White crystals | |
| Record name | Methyltestosterone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015655 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 17-α-METHYL TESTOSTERONE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/818 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Flash Point |
41 °F | |
| Record name | 17-α-METHYL TESTOSTERONE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/818 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Solubility |
Soluble in alcohol, methanol, ether and other organic solvents; sparingly soluble in vegetable oil, Soluble in ethanol, In water, 34 mg/L at 25 °C, 1.39e-02 g/L | |
| Record name | Methyltestosterone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06710 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 17-METHYLTESTOSTERONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3365 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Methyltestosterone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015655 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The effects of testosterone in humans and other vertebrates occur by way of two main mechanisms: by activation of the androgen receptor (directly or as DHT), and by conversion to estradiol and activation of certain estrogen receptors. Free testosterone (T) is transported into the cytoplasm of target tissue cells, where it can bind to the androgen receptor, or can be reduced to 5α-dihydrotestosterone (DHT) by the cytoplasmic enzyme 5α-reductase. DHT binds to the same androgen receptor even more strongly than T, so that its androgenic potency is about 2.5 times that of T. The T-receptor or DHT-receptor complex undergoes a structural change that allows it to move into the cell nucleus and bind directly to specific nucleotide sequences of the chromosomal DNA. The areas of binding are called hormone response elements (HREs), and influence transcriptional activity of certain genes, producing the androgen effects. | |
| Record name | Methyltestosterone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06710 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Methyltestosterone | |
Color/Form |
Crystals from hexane, White or creamy white crystals or crystalline powder | |
CAS RN |
58-18-4 | |
| Record name | Methyltestosterone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58-18-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyltestosterone [USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058184 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyltestosterone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06710 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | methyltestosterone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139965 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyltestosterone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9701 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Androst-4-en-3-one, 17-hydroxy-17-methyl-, (17.beta.)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 17-Methyltestosterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1033664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyltestosterone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.333 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYLTESTOSTERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9EFU16ZIF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 17-METHYLTESTOSTERONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3365 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Methyltestosterone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015655 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 17-α-METHYL TESTOSTERONE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/818 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
161-166 °C, 323.6-334.4 °F | |
| Record name | Methyltestosterone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06710 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 17-METHYLTESTOSTERONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3365 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 17-α-METHYL TESTOSTERONE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/818 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Methyltestosterone exert its effects within the body?
A1: Methyltestosterone, a synthetic androgen, primarily acts by binding to androgen receptors (ARs). [] This binding initiates a cascade of downstream effects, including:
- Gene Expression Modulation: Upon binding to Methyltestosterone, the AR complex translocates to the nucleus and interacts with specific DNA sequences, influencing the transcription of various genes involved in androgenic responses. [, ]
- Protein Synthesis: The altered gene expression profile leads to changes in protein synthesis, ultimately driving the development and maintenance of male sexual characteristics. [, , ]
Q2: What is the molecular formula and weight of Methyltestosterone?
A2: The molecular formula of Methyltestosterone is C20H30O2, and its molecular weight is 302.45 g/mol. [, ]
Q3: Is there any spectroscopic data available for Methyltestosterone?
A3: Yes, Methyltestosterone exhibits characteristic absorption in the ultraviolet (UV) region. Its UV absorption maximum is typically observed at 241 nm. [, ]
Q4: How stable is Methyltestosterone under different conditions?
A4: Methyltestosterone demonstrates susceptibility to degradation under specific conditions, including:
- Photodegradation: Exposure to light can degrade Methyltestosterone. []
- Hydrolysis: Acidic and basic conditions can lead to the hydrolysis of Methyltestosterone. []
Q5: What strategies can enhance the stability and bioavailability of Methyltestosterone formulations?
A5: Researchers have explored various strategies to improve Methyltestosterone formulations, including:
- Transdermal Delivery: Utilizing enhancers like azone and peppermint oil has shown promise in enhancing the transcutaneous permeation of Methyltestosterone. []
- Sublingual Administration: Sublingual administration of Methyltestosterone has been explored as an alternative route to potentially enhance bioavailability. []
Q6: How is Methyltestosterone absorbed, distributed, metabolized, and excreted (ADME)?
A6:
- Absorption: Methyltestosterone can be absorbed orally, although its bioavailability through this route is approximately 70%. [] Sublingual administration has also been studied. []
- Distribution: Following absorption, Methyltestosterone is distributed throughout the body, with a volume of distribution at steady state ranging from 6.06 to 26.8 L/kg in rainbow trout. []
- Metabolism: The liver plays a crucial role in Methyltestosterone metabolism. Key metabolic pathways include hydroxylation at various positions (C2, C4, C6), often mediated by cytochrome P450 enzymes. [, , ]
- Excretion: Methyltestosterone and its metabolites are primarily excreted in urine. [, ]
Q7: What are the effects of Methyltestosterone on spermatogenesis in mice?
A7: Studies in mice have shown that Methyltestosterone can have dose-dependent effects on spermatogenesis:
- Low Dose (16 mg/kg): May improve sperm survival rate. []
- High Dose (64 mg/kg): May increase abnormal sperm rate and sperm concentration, potentially indicating negative impacts on sperm quality. []
Q8: How does Methyltestosterone influence the development of the seminal vesicle in African catfish?
A9: In African catfish, administration of Methyltestosterone during larval stages (days 12-40 post-hatching) at a dose of 20 mg/kg inhibited the development of the seminal vesicle finger-like extensions. This modification facilitated semen collection in this species. []
Q9: What is a known adverse effect of Methyltestosterone on liver function?
A10: Methyltestosterone has been associated with cases of cholestatic jaundice and acute hepatitis. [, ] Monitoring of liver enzymes is crucial during Methyltestosterone treatment.
Q10: How can we mitigate the environmental risks associated with Methyltestosterone use in aquaculture?
A10: Addressing the environmental concerns associated with Methyltestosterone requires a multi-faceted approach:
Q11: What analytical techniques are commonly employed for the detection and quantification of Methyltestosterone?
A11: Several analytical methods are available for Methyltestosterone analysis:
- High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with UV detection, offers a robust and widely used technique for separating and quantifying Methyltestosterone in various matrices, including pharmaceutical formulations and biological samples. [, , ]
- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides high sensitivity and selectivity for detecting Methyltestosterone and its metabolites in complex mixtures like urine. This technique is frequently used in doping control to identify Methyltestosterone misuse in athletes. [, , ]
- Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation capabilities of HPLC with the detection power of mass spectrometry. This method is valuable for characterizing Methyltestosterone metabolites and investigating its metabolic pathways. [, , ]
Q12: Are there specific challenges associated with detecting Methyltestosterone metabolites using LC-MS/MS?
A14: Detecting specific Methyltestosterone metabolites, such as its hydroxylated forms, using LC-MS/MS can be challenging due to potential interferences and artefact formation. Careful selection of specific MS/MS transitions and the use of reference standards are crucial for accurate identification and quantification. []
Q13: Are there any natural alternatives to Methyltestosterone for inducing masculinization in fish?
A15: Yes, researchers are investigating natural alternatives to Methyltestosterone, such as bull testicle powder extract (BTPE). Studies have shown that BTPE can induce masculinization in Nile tilapia, offering a potentially safer and more sustainable approach for aquaculture. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



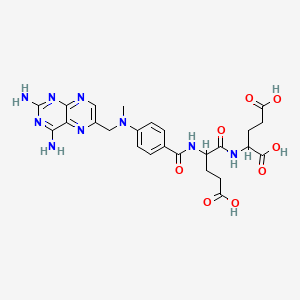
![4-Carbamoyl-2-{4-[(2,4-diamino-pteridin-6-ylmethyl)-methyl-amino]-benzoylamino}-butyric acid](/img/structure/B1676406.png)



